![molecular formula C16H10F2N4OS B6566936 2-[(2,4-difluorophenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one CAS No. 1021224-62-3](/img/structure/B6566936.png)
2-[(2,4-difluorophenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
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Overview
Description
1,3,4-Thiadiazoles are a class of heterocyclic compounds that contain a five-membered ring with two nitrogen atoms and one sulfur atom . They are known to exhibit a wide range of biological activities, including anti-inflammatory, anticonvulsant, antimicrobial, anticancer, and antihypertensive properties .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazoles often involves the reaction of 2-amino-1,3,4-thiadiazoles with various substrates . For example, a green synthesis method has been reported that uses a one-pot three-component fusion reaction between 1,3,4-thiadiazole-amines, aldehydes, and active methylene compounds .Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazoles can be characterized using various spectral techniques, including TEM, BET, XRD, FT-IR, SEM, and EDX . The structure is influenced by the specific substituents on the thiadiazole ring.Chemical Reactions Analysis
1,3,4-Thiadiazoles can participate in a variety of chemical reactions. For instance, they can be used as substrates in the preparation of other compounds, such as bithiophene-based azo dyes and 4-thiazolidinone derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,4-thiadiazoles depend on their specific structure and substituents. For example, 2-amino-4-(3,4-difluorophenyl)thiazole has a molecular weight of 155.10 .Scientific Research Applications
Other Applications
Exploring its potential in materials science (e.g., as a component in polymers or catalysts) and its interactions with biological targets (e.g., enzymes, receptors) could reveal additional applications.
Mechanism of Action
- Thiazole derivatives like this one often exhibit diverse biological activities due to their interactions with various cellular components . For instance, they can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, and more.
Target of Action
Biochemical Pathways
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2,4-difluoroanilino)-7-methyl-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F2N4OS/c1-8-2-4-12-10(6-8)14(23)22-16(20-12)24-15(21-22)19-13-5-3-9(17)7-11(13)18/h2-7H,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPFLGVNUQCQXBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3N(C2=O)N=C(S3)NC4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,4-difluorophenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
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